molecular formula C17H28Cl2N2O B2763552 rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride CAS No. 2137440-32-3

rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride

Cat. No.: B2763552
CAS No.: 2137440-32-3
M. Wt: 347.32
InChI Key: LDGVACXSGVZWPB-FQKQIQISSA-N
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Description

rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[34]octan-6-ol dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique spirocyclic structure, which includes an azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the spirocyclic core through a cyclization reaction.
  • Introduction of the amino group via amination reactions.
  • Benzylation to introduce the benzyl group.
  • Final purification and conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the benzyl group can produce a methyl derivative.

Scientific Research Applications

rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6R,7R)-7-Amino-2-benzyl-1-isopropyl-2-azaspiro[3.4]octan-6-ol;dihydrochloride
  • (6R,7R)-7-Amino-2-ethyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol;dihydrochloride

Uniqueness

The unique spirocyclic structure of rac-(6R,7R)-7-amino-2-benzyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol dihydrochloride sets it apart from other similar compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(6R,7R)-7-amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.2ClH/c1-12(2)16-17(8-14(18)15(20)9-17)11-19(16)10-13-6-4-3-5-7-13;;/h3-7,12,14-16,20H,8-11,18H2,1-2H3;2*1H/t14-,15-,16?,17?;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGVACXSGVZWPB-FQKQIQISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC(C(C2)O)N)CN1CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1C2(C[C@H]([C@@H](C2)O)N)CN1CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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